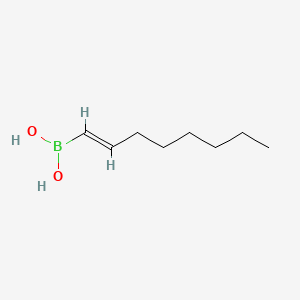

E-1-Octenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

E-1-Octenylboronic acid, also known as trans-1-Octen-1-ylboronic acid, is a chemical compound with the molecular formula C8H17BO2 . It is often used in laboratory settings and for the synthesis of various substances .

Synthesis Analysis

The synthesis of E-1-Octenylboronic acid involves the hydroboration of 1-alkynes with 1,3,2-benzodioxaborole (catecholborane), which is generated in situ by the reaction of BH3 in THF with catechol . This reaction is mediated by dicyclohexylborane and takes place in THF at room temperature .Molecular Structure Analysis

The molecular structure of E-1-Octenylboronic acid consists of a chain of eight carbon atoms, with a boronic acid group attached to one end of the chain . The molecular weight of the compound is 156.03 g/mol .Physical And Chemical Properties Analysis

E-1-Octenylboronic acid has a density of 0.911 g/cm3, a boiling point of 263.2°C at 760 mmHg, and a melting point of 100-104 °C . It has a refractive index of 1.446 .Aplicaciones Científicas De Investigación

Sensing Technologies

E-1-Octenylboronic acid plays a significant role in the development of sensing technologies . Its interaction with diols is particularly useful in creating sensors for detecting sugars and other biomolecules. This property is leveraged in the design of biosensors that can detect glucose levels in diabetic care or monitor environmental pollutants .

Chemical Biology

In chemical biology , E-1-Octenylboronic acid is utilized for its ability to bind to various biological molecules. It serves as a tool for molecular recognition, aiding in the study of protein-substrate interactions, enzyme inhibition, and cell delivery systems. Its versatility allows for the exploration of biological pathways and the development of novel biochemical tools .

Medicinal Chemistry

The compound’s utility in medicinal chemistry is evident in its contribution to drug design and development. Boronic acids, including E-1-Octenylboronic acid, are integral in the synthesis of pharmaceuticals that target specific biological mechanisms. They are used in the creation of anticancer, antibacterial, and antiviral agents, offering new avenues for therapeutic intervention .

Biomedical Devices

E-1-Octenylboronic acid is incorporated into biomedical devices , particularly in the development of materials for controlled drug release. Its ability to interact with diols allows for the creation of polymers and microparticles that can respond to biological stimuli, thereby enhancing the efficacy and targeting of medical treatments .

Material Chemistry

In material chemistry , E-1-Octenylboronic acid is used to modify the properties of polymers and create novel materials with specific characteristics. These materials find applications in various industries, from electronics to coatings, where the manipulation of material properties is crucial .

Separation Technologies

Lastly, E-1-Octenylboronic acid contributes to separation technologies . It is used in chromatography and other separation methods to isolate and purify chemical compounds. The selective binding properties of boronic acids enable the separation of complex mixtures, which is essential in both analytical and preparative chemistry .

Mecanismo De Acción

Direcciones Futuras

The future directions of E-1-Octenylboronic acid are not explicitly mentioned in the search results .

Relevant Papers A paper titled “Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron” discusses the synthesis of E-1-Octenylboronic acid and its use in various reactions .

Propiedades

IUPAC Name |

[(E)-oct-1-enyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BO2/c1-2-3-4-5-6-7-8-9(10)11/h7-8,10-11H,2-6H2,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTAJLKAPFBZDQ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCCCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCCCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E-1-Octenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate](/img/structure/B2938158.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2938163.png)

![N-(2-chloro-4-methylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2938166.png)

![1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-N-methyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2938167.png)

![(1R,2R,4S,7S,8S,11R,12R,18R)-7-(furan-3-yl)-13-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosane-5,15,20-trione](/img/structure/B2938168.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2938169.png)

![N-{1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2938171.png)